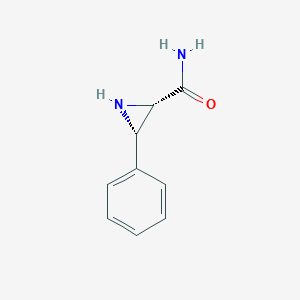
(2S,3R)-3-Phenylaziridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-Phenylaziridine-2-carboxamide, also known as PAC, is a chiral aziridine derivative that has been widely used in scientific research. PAC possesses unique chemical and physical properties that make it an ideal candidate for various scientific applications.
Mecanismo De Acción
(2S,3R)-3-Phenylaziridine-2-carboxamide is a chiral molecule that can interact with other chiral molecules in a stereoselective manner. The aziridine ring in (2S,3R)-3-Phenylaziridine-2-carboxamide can undergo ring-opening reactions with various nucleophiles, such as amines and thiols. The stereochemistry of the reaction is controlled by the chirality of (2S,3R)-3-Phenylaziridine-2-carboxamide. (2S,3R)-3-Phenylaziridine-2-carboxamide can also act as a Lewis base to coordinate with metal ions, which can further enhance the stereoselectivity of the reaction.
Efectos Bioquímicos Y Fisiológicos
(2S,3R)-3-Phenylaziridine-2-carboxamide has been shown to exhibit various biochemical and physiological effects. (2S,3R)-3-Phenylaziridine-2-carboxamide can inhibit the activity of serine proteases, which are enzymes that play important roles in blood coagulation and fibrinolysis. (2S,3R)-3-Phenylaziridine-2-carboxamide has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, (2S,3R)-3-Phenylaziridine-2-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3R)-3-Phenylaziridine-2-carboxamide has several advantages for lab experiments. (2S,3R)-3-Phenylaziridine-2-carboxamide is a chiral molecule that can be used as a chiral building block or chiral auxiliary in asymmetric synthesis. (2S,3R)-3-Phenylaziridine-2-carboxamide is also a versatile ligand that can be used in metal-catalyzed reactions to enhance the enantioselectivity of the reaction. However, (2S,3R)-3-Phenylaziridine-2-carboxamide has some limitations for lab experiments. (2S,3R)-3-Phenylaziridine-2-carboxamide is relatively expensive compared to other chiral building blocks and chiral auxiliaries. Additionally, the synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide requires the use of hazardous reagents, such as phenyl Grignard reagent and tert-butanesulfinyl imine.
Direcciones Futuras
There are several future directions for the research of (2S,3R)-3-Phenylaziridine-2-carboxamide. One direction is to explore the use of (2S,3R)-3-Phenylaziridine-2-carboxamide as a chiral building block in the synthesis of new biologically active molecules. Another direction is to develop new metal-catalyzed reactions using (2S,3R)-3-Phenylaziridine-2-carboxamide as a ligand to enhance the enantioselectivity of the reaction. Additionally, the development of new synthetic methods for the synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide can further reduce the cost and improve the scalability of its production.
Conclusion:
In conclusion, (2S,3R)-3-Phenylaziridine-2-carboxamide is a chiral aziridine derivative that has been widely used in scientific research. (2S,3R)-3-Phenylaziridine-2-carboxamide possesses unique chemical and physical properties that make it an ideal candidate for various scientific applications. The synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide is relatively straightforward and can be carried out with high yield and enantioselectivity. (2S,3R)-3-Phenylaziridine-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of (2S,3R)-3-Phenylaziridine-2-carboxamide, which can further expand its scientific research application.
Métodos De Síntesis
The synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide involves the reaction of (S)-N-tert-butanesulfinyl imine with phenyl Grignard reagent in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed 1,3-dipolar cycloaddition to form the aziridine ring. The resulting product is then deprotected to yield (2S,3R)-3-Phenylaziridine-2-carboxamide. The synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide is relatively straightforward and can be carried out with high yield and enantioselectivity.
Aplicaciones Científicas De Investigación
(2S,3R)-3-Phenylaziridine-2-carboxamide has been widely used in scientific research as a chiral building block in the synthesis of various compounds. (2S,3R)-3-Phenylaziridine-2-carboxamide can be used as a starting material for the synthesis of chiral amino acids, peptides, and other biologically active molecules. (2S,3R)-3-Phenylaziridine-2-carboxamide has also been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the reaction. Additionally, (2S,3R)-3-Phenylaziridine-2-carboxamide has been used as a ligand in metal-catalyzed reactions to enhance the enantioselectivity of the reaction.
Propiedades
Número CAS |
133474-07-4 |
|---|---|
Nombre del producto |
(2S,3R)-3-Phenylaziridine-2-carboxamide |
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(2S,3S)-3-phenylaziridine-2-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,7-8,11H,(H2,10,12)/t7-,8-/m0/s1 |
Clave InChI |
GPBCRRMRLBDOKI-SFYZADRCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2[C@H](N2)C(=O)N |
SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2C(N2)C(=O)N |
Sinónimos |
2-Aziridinecarboxamide,3-phenyl-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



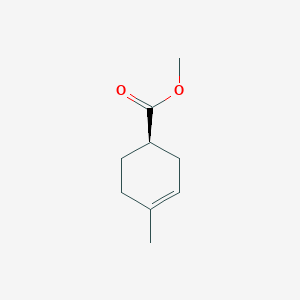
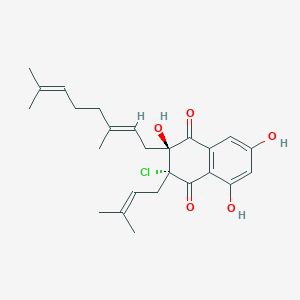
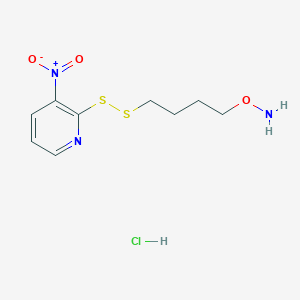
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
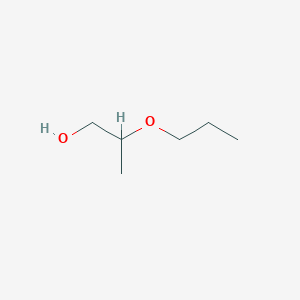
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
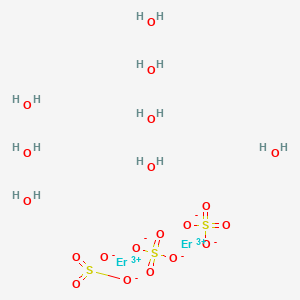
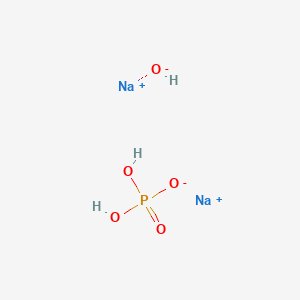
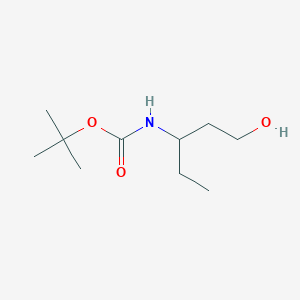
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
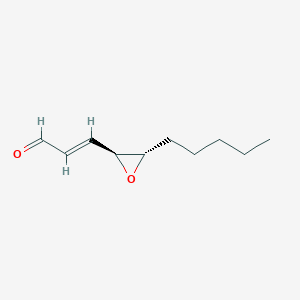
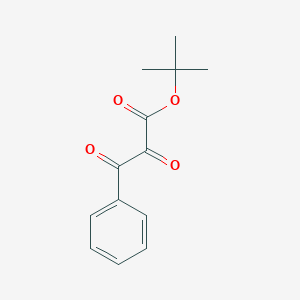
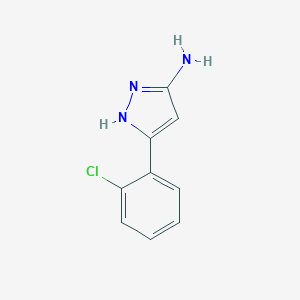
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)